molecular formula C22H21ClN4O3 B3033489 1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone CAS No. 1030856-24-6

1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

Cat. No.: B3033489
CAS No.: 1030856-24-6
M. Wt: 424.9 g/mol
InChI Key: YDPMXZQJQYSRJX-UHFFFAOYSA-N
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Description

1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone is a complex organic compound featuring a diverse array of functional groups, including a pyrazole ring, a nitrophenyl group, and a piperidine ring. Its intricate structure suggests significant potential in multiple fields, from medicinal chemistry to industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step process:

  • Step 1: Synthesis of the 1H-pyrazole derivative by reacting 4-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid, leading to the formation of 5-(4-chlorophenyl)-1H-pyrazole.

  • Step 2: Coupling of the 1H-pyrazole with piperidine, usually involving a dehydration reaction facilitated by a catalyst such as sulfuric acid.

  • Step 3: Introduction of the nitrophenyl group using a nitration reaction, typically involving nitric acid and sulfuric acid.

  • Step 4: Acetylation of the compound to obtain the final product, using acetic anhydride and an acid catalyst.

Industrial Production Methods

Scaling up to industrial production would involve optimizing each of these steps for larger volumes, ensuring efficient recovery and recycling of solvents, and minimizing byproducts to make the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound is likely to participate in:

  • Oxidation: The nitro group can undergo reduction to an amino group under appropriate conditions.

  • Substitution: Aromatic substitution reactions could occur, particularly on the phenyl rings.

  • Hydrolysis: The compound's acetyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen gas in the presence of palladium on carbon.

  • Substitution: Electrophilic aromatic substitution using reagents like nitrating mixture (HNO₃/H₂SO₄).

  • Hydrolysis: Use of aqueous acids or bases.

Major Products

  • Reduction: Transformation of the nitro group to an amino group.

  • Substitution: Introduction of various functional groups on the aromatic rings.

  • Hydrolysis: Conversion of the acetyl group to a hydroxyl group.

Scientific Research Applications

This compound has multiple applications:

  • Chemistry: Utilized in synthetic organic chemistry as an intermediate for more complex molecules.

  • Biology: Potential probe in biochemical assays due to its varied functional groups.

  • Medicine: Investigated for potential pharmaceutical applications, particularly in areas like anti-inflammatory and antimicrobial research.

  • Industry: Used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound’s mechanism of action would vary based on its application:

  • In medicinal chemistry: It might interact with enzyme active sites, altering their activity through competitive inhibition or allosteric modulation.

  • Biological pathways: It could affect signaling pathways by binding to receptors or interfering with protein-protein interactions.

Comparison with Similar Compounds

Compared to similar compounds:

  • Structural Uniqueness: Its specific combination of pyrazole, piperidine, and nitrophenyl groups sets it apart.

  • Functionality: The nitro group's reactivity provides a versatile platform for further chemical modifications.

  • Similar Compounds: These would include other pyrazole derivatives, nitrophenyl compounds, and piperidine-based structures.

Properties

IUPAC Name

1-[4-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-14(28)17-4-7-21(22(12-17)27(29)30)26-10-8-16(9-11-26)20-13-19(24-25-20)15-2-5-18(23)6-3-15/h2-7,12-13,16H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPMXZQJQYSRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

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